2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
Overview
Description
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoquinone, characterized by the presence of hydroxymethyl and methoxy groups at the 2 and 6 positions, respectively. This compound is known for its ability to enhance electron transfer processes, such as ascorbate oxidation and nitric oxide reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone typically involves the oxidation of 2-hydroxymethyl-6-methoxyphenol. One common method is the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is carried out at controlled temperatures to ensure the selective formation of the quinone structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone form.
Substitution: The hydroxymethyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of higher-order quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzoquinone derivatives with different functional groups.
Scientific Research Applications
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone has several scientific research applications:
Chemistry: Used as an electron acceptor in studies of electron transfer processes.
Biology: Investigated for its role in enhancing the activity of enzymes such as pyranose dehydrogenase.
Medicine: Explored for its potential antitumor properties due to its quinone structure.
Industry: Utilized in the synthesis of various organic compounds and as a precursor for more complex molecules
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone involves its ability to participate in redox reactions. It acts as an electron acceptor, facilitating the transfer of electrons in various biochemical processes. This property is particularly useful in enhancing the activity of certain enzymes and in the reduction of nitric oxide .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxymethyl-1,4-benzoquinone
- 6-Methoxy-1,4-benzoquinone
- 2-Methyl-6-methoxy-1,4-benzoquinone
Uniqueness
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone is unique due to the presence of both hydroxymethyl and methoxy groups, which enhance its electron transfer capabilities. This dual functionality makes it more versatile in various chemical and biological applications compared to its similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methoxycyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBZHWTQGYVCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198858 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50827-57-1 | |
Record name | 2-Hydroxymethyl-6-methoxybenzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050827571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50827-57-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYMETHYL-6-METHOXYBENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1TAC45R0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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